molecular formula C28H54O11 B3030849 Hexadecyl beta-D-maltopyranoside CAS No. 98064-96-1

Hexadecyl beta-D-maltopyranoside

Cat. No.: B3030849
CAS No.: 98064-96-1
M. Wt: 566.7 g/mol
InChI Key: GTQCHJYVKDXMRU-YMEALESQSA-N
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Description

Hexadecyl beta-D-maltopyranoside is a non-ionic detergent widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their native structure and function. The compound has the molecular formula C28H54O11 and a molecular weight of 566.73 g/mol .

Biochemical Analysis

Biochemical Properties

Hexadecyl beta-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane-bound proteins. It interacts with enzymes, proteins, and other biomolecules by embedding its hydrophobic tail into the lipid bilayer while the hydrophilic head interacts with the aqueous environment. This interaction helps to maintain the native conformation and functionality of membrane proteins, facilitating their study and characterization. This compound is known to interact with various enzymes and proteins, including G-protein-coupled receptors and ion channels, by forming micelles that mimic the natural lipid environment .

Cellular Effects

This compound affects various types of cells and cellular processes by altering the integrity and permeability of cell membranes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt lipid rafts, which are specialized membrane microdomains involved in signal transduction, thereby affecting the localization and activity of signaling proteins . Additionally, it can impact gene expression by altering the cellular environment and affecting transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form micelles and solubilize membrane proteins. At the molecular level, this compound binds to the hydrophobic regions of membrane proteins, disrupting the lipid bilayer and allowing the proteins to be extracted into the aqueous phase. This detergent can also inhibit or activate enzymes by altering their conformation and accessibility to substrates or inhibitors . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture . Prolonged exposure to higher temperatures or moisture can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane integrity and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively solubilize and stabilize membrane proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including disruption of cellular membranes and inhibition of essential cellular processes . Threshold effects have been observed, where a certain concentration is required to achieve the desired solubilization without causing harm to the cells or tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a detergent. It interacts with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in the synthesis and degradation of membrane lipids, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum, where it exerts its effects on membrane proteins . The distribution of this compound within cells is influenced by its hydrophobic and hydrophilic properties, allowing it to interact with both lipid and aqueous environments.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting membrane-bound organelles and compartments. It can be directed to these locations through targeting signals or post-translational modifications that guide its transport and accumulation . The activity and function of this compound are influenced by its localization, as it interacts with membrane proteins and lipids to modulate their behavior and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl beta-D-maltopyranoside can be synthesized through the glycosylation of maltose with hexadecanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and hexadecanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar glycosylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl beta-D-maltopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved in the presence of water and an acid or enzyme catalyst. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions

    Oxidation: Strong oxidizing agents like potassium permanganate

    Reduction: Reducing agents such as sodium borohydride

Major Products Formed

Scientific Research Applications

Hexadecyl beta-D-maltopyranoside is extensively used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl beta-D-maltopyranoside
  • Octyl beta-D-glucopyranoside
  • Decyl beta-D-maltopyranoside

Uniqueness

Hexadecyl beta-D-maltopyranoside is unique due to its longer hydrophobic chain, which provides greater solubilizing power for membrane proteins compared to shorter-chain analogs like dodecyl beta-D-maltopyranoside. This makes it particularly effective in maintaining the native structure and function of complex membrane proteins .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3/t19-,20-,21-,22+,23-,24-,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQCHJYVKDXMRU-YMEALESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431760
Record name n-Hexadecyl beta-D-maltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98064-96-1
Record name n-Hexadecyl beta-D-maltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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